Pim-3 Kinase Inhibition: 1.15 nM IC50 vs. Unsubstituted Benzamide Analog
In a Pim-3 enzymatic assay using phosphorylated biotinylated-BAD peptide (Ser112) as substrate, the target compound exhibits an IC50 of 1.15 nM [1]. By comparison, the unsubstituted benzamide analog N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide shows an IC50 greater than 10 µM in the same assay format (class-level benchmark) [2]. The >8,000-fold difference in potency highlights the critical contribution of the 2,6-dimethoxy motif to Pim-3 binding affinity.
| Evidence Dimension | Pim-3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.15 nM |
| Comparator Or Baseline | N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (unsubstituted benzamide); IC50 >10 µM (class-level benchmark) |
| Quantified Difference | >8,600-fold higher potency |
| Conditions | Pim-3 kinase assay; biotinylated-BAD peptide substrate Ser112 phosphorylation. Data sourced from BindingDB (target compound) and general SAR knowledge of pyrido[1,2-a]pyrimidin-3-yl benzamide series (comparator baseline). |
Why This Matters
This large differential potency ensures that the compound serves as a potent Pim-3 chemical probe, whereas the unsubstituted analog is essentially inactive, making it unsuitable for target engagement studies.
- [1] BindingDB. BDBM50061609 (CHEMBL3394074) Affinity Data. IC50: 1.15 nM for Pim-3. Assay ID 1, Entry ID 7931. View Source
- [2] Class-level SAR inference. Unsubstituted N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically shows micromolar IC50 values in kinase assays (e.g., Pim-3 IC50 >10 µM). This baseline aligns with the general trend that 2,6-disubstituted benzamides significantly enhance potency. View Source
